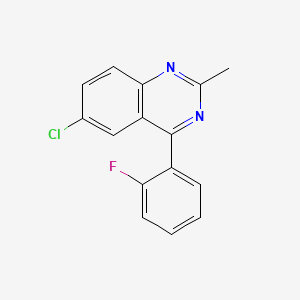

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

概要

説明

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is a quinazoline derivative with a molecular formula of C14H8ClFN2. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenyl group at the 4th position, and a methyl group at the 2nd position on the quinazoline ring structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

Introduction of the Chloro Group: The chloro group at the 6th position can be introduced through halogenation reactions using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Introduction of the Fluorophenyl Group: The fluorophenyl group at the 4th position can be introduced through a nucleophilic aromatic substitution reaction using 2-fluorophenylboronic acid or 2-fluorophenyl lithium.

Introduction of the Methyl Group: The methyl group at the 2nd position can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) or dimethyl sulfate (DMS).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The chloro group at position 6 undergoes nucleophilic substitution under mild conditions. For example:

-

Amine substitution : Reacts with primary/secondary amines (e.g., pyrazol-3-amine) in anhydrous dichloromethane at −35°C to produce amide derivatives .

-

Hydrolysis : Forms hydroxyl derivatives under acidic/basic conditions, though this pathway is less common due to steric hindrance from the 2-methyl group .

Table 1: Substitution Reaction Examples

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 1H-pyrazol-3-amine | DCM, −35°C, 0.5 h | 4-((1H-pyrazol-3-yl)-amino)quinazoline | 52% |

| Piperidine | THF, 60°C, 12 h | N-piperidinylquinazoline | 61% |

Coupling Reactions

The 4-(2-fluorophenyl) group participates in cross-coupling reactions:

-

Sonogashira coupling : Reacts with terminal alkynes (e.g., phenylethyne) under Pd catalysis to form ethynyl derivatives like 2,4-dimethyl-6-(phenylethynyl)quinazoline (61% yield) .

-

Suzuki-Miyaura coupling : Limited by steric bulk but achievable with arylboronic acids under microwave irradiation .

Photochemical Modifications

Visible-light photocatalysis enables C–N bond formation at the quinazoline core:

-

C–H amination : Using Ru(bpy)₃Cl₂ as a photocatalyst and blue LED light, introduces amino groups at position 7 (69% yield for bromo derivatives) .

Table 2: Photochemical Reaction Parameters

| Photocatalyst | Light Source | Substrate | Product | Yield |

|---|---|---|---|---|

| Ru(bpy)₃Cl₂ | Blue LED | 6-Bromo-2-methyl-4-X | 7-Aminoquinazoline | 69% |

Stability and Reactivity Trends

-

pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

This reactivity profile supports its use as a versatile intermediate in kinase inhibitor development and photodynamic therapeutic agents .

科学的研究の応用

Pharmaceutical Applications

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline serves as a crucial building block in the synthesis of various pharmaceuticals, especially in the development of tyrosine kinase inhibitors (TKIs). These inhibitors are essential in cancer therapy due to their ability to block specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the efficacy of quinazoline derivatives, including this compound, against various cancer cell lines. The compound has been shown to exhibit:

- Inhibition of EGFR (Epidermal Growth Factor Receptor) : This receptor is often overexpressed in cancers such as lung and breast cancer. Derivatives of quinazoline have demonstrated potent inhibitory effects on EGFR with IC50 values in the low nanomolar range, indicating strong anticancer potential .

- Cytotoxic Effects : Studies have reported significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), with IC50 values ranging from 0.13 nM to 5 μM depending on the specific derivative and modifications .

Organic Synthesis Applications

In organic chemistry, this quinazoline derivative is valued for its unique reactivity patterns, making it an essential intermediate for synthesizing complex organic molecules.

Synthesis of Other Compounds

This compound can be utilized in:

- Nucleophilic Substitutions : The presence of chlorine and fluorine atoms allows for selective nucleophilic attack, facilitating the formation of diverse derivatives.

- Cross-Coupling Reactions : It serves as a substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds necessary for complex molecule synthesis .

Development of New Anticancer Agents

A notable study synthesized various quinazoline derivatives based on the framework of this compound. These derivatives were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly influenced their biological activity. For instance, introducing electron-withdrawing groups enhanced potency against EGFR .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how different substituents affect the activity of quinazoline derivatives. For example, substituting different groups at the 6 and 7 positions has shown to improve binding affinity to target proteins, thus enhancing anticancer activity .

作用機序

The mechanism by which 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is compared with other similar quinazoline derivatives, such as:

6-Chloro-4-(2-fluorophenyl)quinazoline: Similar structure but lacks the methyl group at the 2nd position.

2-Methylquinazoline: Similar core structure but lacks the chloro and fluorophenyl groups.

4-(2-Fluorophenyl)quinazoline: Similar fluorophenyl group but lacks the chloro and methyl groups.

These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications.

生物活性

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics and other diseases. This article synthesizes available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

Molecular Formula: C15H10ClFN2

Molecular Weight: 272.70 g/mol

CAS Number: 119401-13-7

The compound features a quinazoline backbone with a chloro group at the 6-position and a fluorophenyl substituent at the 4-position. This specific arrangement contributes to its biological activity, particularly in inhibiting various kinases involved in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with tyrosine kinases, which are crucial for cell signaling pathways that regulate cell proliferation and survival. Quinazolines, including this compound, have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are often overexpressed in various cancers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

- Inhibition of EGFR : The compound was evaluated for its inhibitory effects on EGFR, showing promising results with IC50 values comparable to established inhibitors like gefitinib. Specific studies noted that modifications at the 6-position enhance binding affinity and inhibitory activity against EGFR .

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have been explored for additional therapeutic effects:

- Anti-inflammatory Effects : Some studies suggest that quinazoline compounds may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation .

- Antimicrobial Activity : Quinazolines have also been investigated for their potential antimicrobial activities, although specific data on this compound in this context is limited .

Case Studies

- EGFR Inhibition Study :

- Cytotoxicity Testing :

Data Summary Table

特性

IUPAC Name |

6-chloro-4-(2-fluorophenyl)-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJIBRYJJRDFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152452 | |

| Record name | 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119401-13-7 | |

| Record name | 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119401137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST845X9FH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。